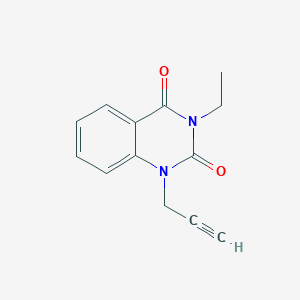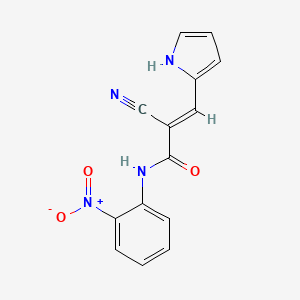
1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone
説明
1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMMP is a white crystalline powder that is soluble in water and organic solvents. It has been found to possess various biological activities, making it a promising candidate for drug development and other applications.
作用機序
The mechanism of action of 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. It has also been found to inhibit the replication of viruses, such as hepatitis C virus and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects
1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been found to exhibit various biochemical and physiological effects in cells and organisms. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce inflammation and oxidative stress in cells, which can contribute to the development of various diseases.
実験室実験の利点と制限
1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has several advantages for laboratory experiments, including its high purity and stability. It can be easily synthesized using simple methods and can be stored for long periods without degradation. However, 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone also has some limitations, including its low solubility in water and its potential toxicity to cells and organisms at high concentrations.
将来の方向性
There are several future directions for research on 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone, including:
1. Investigation of the mechanism of action of 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone in cells and organisms.
2. Development of novel drug candidates based on 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone for the treatment of various diseases.
3. Optimization of the synthesis process of 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone to improve the yield and purity.
4. Study of the potential use of 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone as a pesticide and herbicide in agriculture.
5. Investigation of the potential use of 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone as a building block for novel materials in material science.
Conclusion
1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is a promising chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It has been found to exhibit various biological activities, making it a promising candidate for drug development and other applications. Further research is needed to fully understand the mechanism of action of 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone and to explore its potential applications in various fields.
科学的研究の応用
1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been investigated as a potential treatment for Alzheimer's disease and other neurological disorders.
In agriculture, 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been studied for its potential use as a pesticide and herbicide. It has been found to exhibit strong herbicidal activity against various weeds and can be used to control their growth. 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has also been investigated for its potential use as a growth regulator for crops.
In material science, 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been studied for its potential use in the synthesis of novel materials, such as metal-organic frameworks and porous polymers. 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone can act as a building block for these materials, providing unique properties and functions.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-3-4-15(13(2)9-12)19-11-14(10-16(19)20)17(21)18-5-7-22-8-6-18/h3-4,9,14H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMMJCAYRHTBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyclopentyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4720679.png)
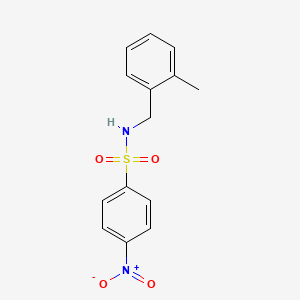
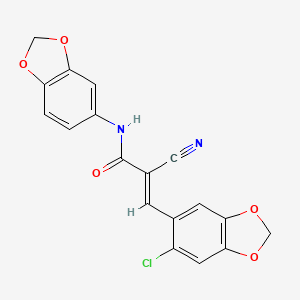
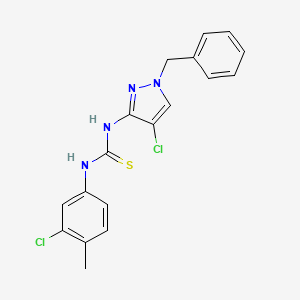
![(3-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4720704.png)
![5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4720715.png)

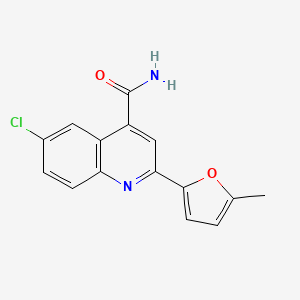
![1-[(4-sec-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4720749.png)
![methyl 9-methyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4720755.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4720771.png)
